molecular formula C22H22FN3O5S B2396462 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-15-9

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide

Cat. No. B2396462
CAS RN: 1021249-15-9
M. Wt: 459.49
InChI Key: IZJRKGPVIGXXOY-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H22FN3O5S and its molecular weight is 459.49. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes involved in maintaining acid-base balance and regulating bicarbonate production. The compound has been investigated as an inhibitor of carbonic anhydrase IX (CA IX) , which is overexpressed in solid hypoxic tumors. By selectively targeting CA IX, researchers aim to develop anticancer therapies that specifically impact tumor cells while sparing healthy tissues .

Antiproliferative Effects in Cancer Cells

In vitro studies have demonstrated that this compound can reduce the viability of colon cancer (HT29), prostate adenocarcinoma (PC3), and breast cancer (ZR75-1) cell lines. These effects were evaluated under both normoxic (21% O₂) and hypoxic (3% O₂) conditions, highlighting its potential as an antiproliferative agent in cancer therapy .

Tumor-Targeted Therapy

The compound’s selectivity for tumor-associated CA IX and XII isoforms suggests its potential as a targeted therapy for solid hypoxic tumors. By exploiting the “three-tails approach,” researchers aim to design isoform-selective inhibitors that enhance therapeutic efficacy while minimizing off-target effects .

Structural Insights

X-ray crystallography studies have provided valuable insights into the binding mode of this compound with a CA IX mimic. Understanding its interactions at the molecular level informs drug design and optimization .

Medicinal Chemistry Optimization

Researchers continue to explore modifications to enhance potency, selectivity, and pharmacokinetic properties. Rational design strategies based on structural information guide the development of improved derivatives .

Other Potential Applications

While the primary focus has been on cancer-related research, further investigations may reveal additional applications, such as anti-inflammatory effects or modulation of other enzymatic pathways.

Mechanism of Action

Target of Action

The primary target of this compound is Carbonic Anhydrase II . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play crucial roles in various physiological processes including pH regulation, CO2 transport, and ion transport .

Mode of Action

The compound interacts with Carbonic Anhydrase II by binding to its active site, thereby inhibiting its activity . The inhibition of Carbonic Anhydrase II disrupts the balance of bicarbonate and proton concentrations, which can have significant effects on cellular processes .

Biochemical Pathways

The inhibition of Carbonic Anhydrase II affects several biochemical pathways. One of the most significant is the regulation of pH within cells and in the bloodstream. By inhibiting the conversion of carbon dioxide to bicarbonate and protons, the compound can disrupt the body’s ability to regulate pH, which can have wide-ranging effects on many different physiological processes .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context in which it is used. In general, inhibition of Carbonic Anhydrase II can disrupt pH regulation and ion transport, potentially leading to a variety of cellular effects .

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O5S/c1-26-13-21(31-14-16-2-6-17(23)7-3-16)20(27)12-19(26)22(28)25-11-10-15-4-8-18(9-5-15)32(24,29)30/h2-9,12-13H,10-11,14H2,1H3,(H,25,28)(H2,24,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJRKGPVIGXXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide

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